N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxine ring fused with a carbamoylphenyl group, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit or stimulate the activity of their target receptors, leading to downstream effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence various biochemical pathways . These pathways include those involved in cell signaling, immune response, and metabolic regulation .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed in various tissues . The metabolism and excretion of these compounds can impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the carbamoylphenyl group via an amide bond formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs: Compounds with similar structures but different functional groups.
Benzodioxine derivatives: Compounds containing the benzodioxine ring with various substituents.
Carbamoylphenyl derivatives: Compounds with the carbamoylphenyl group attached to different core structures.
Uniqueness: this compound is unique due to its specific combination of the benzodioxine ring and carbamoylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-15(19)10-5-1-2-6-11(10)18-16(20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNWZAQNNZOPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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